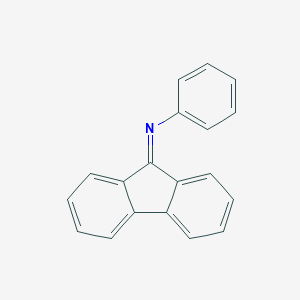

N-(9H-Fluoren-9-ylidene)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylfluoren-9-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N/c1-2-8-14(9-3-1)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOGPVWPYUOUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280213 | |

| Record name | N-(9H-Fluoren-9-ylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10183-82-1 | |

| Record name | NSC15907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9H-Fluoren-9-ylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(PHENYLIMINO)FLUORENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(9H-Fluoren-9-ylidene)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(9H-Fluoren-9-ylidene)aniline, a Schiff base derived from 9-fluorenone and aniline. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of novel therapeutic agents and functional organic materials. This document offers a detailed examination of the synthetic methodologies, experimental protocols, and reaction mechanisms involved in the preparation of this class of compounds.

Core Synthesis and Mechanistic Overview

The synthesis of this compound is typically achieved through the condensation reaction between 9-fluorenone and aniline. This reaction, a classic example of Schiff base formation, involves the nucleophilic attack of the primary amine (aniline) on the carbonyl carbon of the ketone (9-fluorenone), followed by dehydration to yield the corresponding imine. The reaction is generally reversible and is often facilitated by an acid catalyst and the removal of water to drive the equilibrium towards the product.

Comparative Data on Imine Synthesis

The following table summarizes various reported methods for the synthesis of this compound and analogous imines, providing a comparative look at reaction conditions and outcomes.

| Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 9-Fluorenone, 3,4-Dimethylaniline | p-Toluenesulfonic acid | Toluene | Reflux | - | - | --INVALID-LINK-- |

| 9-Fluorenone, 4-Chloroaniline | p-Toluenesulfonic acid | Toluene | - | - | High | --INVALID-LINK-- |

| Cyclohexanone, Phenylethylamine | p-Toluenesulfonic acid | Cyclohexane | Reflux | - | 95 | --INVALID-LINK-- |

| 4-tert-Butylcyclohexanone, Isopropylamine | None (Molecular Sieves) | Diethyl ether | - | 5 | 82 | --INVALID-LINK-- |

| 1-Benzyl-4-piperidone, Allylamine | K₂CO₃ | Toluene | 60 | Overnight | 97 | --INVALID-LINK-- |

| Cyclohexanone, Cyclohexylamine | p-Toluenesulfonic acid (10%) | 1,2-Dichloroethene | 90 | 8 | 55 | --INVALID-LINK-- |

Note: A dash (-) indicates that the specific data point was not provided in the cited source.

Detailed Experimental Protocol: Acid-Catalyzed Synthesis with Dean-Stark Trap

This protocol details a common and effective method for the synthesis of this compound using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus to remove water, thereby driving the reaction to completion.

Materials:

-

9-Fluorenone

-

Aniline

-

Toluene

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 9-fluorenone (1.0 eq), aniline (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).

-

Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants upon heating.

-

Apparatus Assembly: Assemble the Dean-Stark apparatus and condenser with the reaction flask. Fill the Dean-Stark trap with toluene.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate and collect at the bottom of the trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected. The reaction can also be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as yellow crystals.[1]

Reaction Mechanism and Visualization

The acid-catalyzed formation of this compound proceeds through a well-established mechanism involving several key steps. The following diagram, generated using the DOT language, illustrates this pathway.

Mechanism Description:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 9-fluorenone by the acid catalyst (H+). This step increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiaminal is then protonated by another acid molecule, converting it into a good leaving group (water).

-

Dehydration: The departure of a water molecule leads to the formation of a resonance-stabilized carbocation.

-

Deprotonation: Finally, a base (such as water or another aniline molecule) removes a proton from the nitrogen atom to yield the final imine product, this compound, and regenerates the acid catalyst.

This in-depth guide provides the essential technical details for the synthesis of this compound, offering valuable information for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The provided protocols and mechanistic insights can serve as a foundation for the development of novel synthetic strategies and the exploration of new applications for this important class of compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(9H-Fluoren-9-ylidene)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(9H-Fluoren-9-ylidene)aniline (also known as N-phenyl-9H-fluoren-9-imine), a significant heterocyclic compound. This document details its structural characteristics, spectroscopic data, and established experimental protocols for its synthesis and characterization, aiming to serve as a valuable resource for professionals in research and development.

Core Physicochemical Properties

This compound is a Schiff base derived from the condensation of 9-fluorenone and aniline. Its core structure, featuring a planar fluorene moiety linked to an aniline ring via an imine bond, is a subject of interest for its potential applications in materials science and as a building block for more complex molecules.[1]

Quantitative Data Summary

While specific experimental data for the parent compound is limited in publicly available literature, the following table summarizes key quantitative properties for this compound and a closely related, well-characterized derivative, N-(9H-Fluoren-9-ylidene)-4-methylaniline. This comparative data provides valuable insights into the expected properties of the core compound.

| Property | This compound | N-(9H-Fluoren-9-ylidene)-4-methylaniline |

| CAS Number | 10183-82-1[1] | Not explicitly found |

| Molecular Formula | C₁₉H₁₃N | C₂₀H₁₅N[2] |

| Molecular Weight | 255.32 g/mol [1] | 269.33 g/mol [2] |

| Melting Point | Data not available | Not explicitly found |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in many organic solvents[1] | Recrystallized from ethanol[2] |

Structural and Crystallographic Data

The structural framework of this compound derivatives has been elucidated through single-crystal X-ray diffraction studies. The fluorene unit is consistently observed to be essentially planar.[1] For instance, in N-(9H-Fluoren-9-ylidene)-4-methylaniline, the root-mean-square deviation from the best-fit plane of its 13 carbon atoms is just 0.0334 Å.[2]

Key crystallographic data for N-(9H-Fluoren-9-ylidene)-4-methylaniline provides a model for the parent compound's solid-state conformation:

| Parameter | Value for N-(9H-Fluoren-9-ylidene)-4-methylaniline |

| Crystal System | Monoclinic[2] |

| Space Group | P2₁/c[2] |

| Unit Cell Dimensions | a = 5.6423(10) Å, b = 12.187(2) Å, c = 21.310(4) Å, β = 94.441(2)°[2] |

| Imine Bond Length (C=N) | 1.278(2) Å[2] |

| Dihedral Angle | The dihedral angle between the fluorene moiety and the phenyl ring is 71.1(3)°[2] |

Intermolecular π–π stacking interactions are a notable feature in the crystal structure of these compounds, influencing their solid-state packing and properties.[2]

Spectroscopic Properties

Spectroscopic techniques are crucial for the identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its analogs is characterized by the presence of a strong absorption band corresponding to the C=N (imine) stretching vibration. This is a key diagnostic peak for confirming the formation of the Schiff base. For comparison, in various aniline derivatives, the N-H stretching vibrations of the primary amine precursor (around 3300-3500 cm⁻¹) would be absent in the product's spectrum, while the characteristic imine stretch would appear.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of fluorene-based Schiff bases are of interest for their tunable optoelectronic properties.[1] The electronic transitions within the conjugated π-system of the fluorene and aniline rings give rise to characteristic absorption bands. The exact position of the maximum absorption (λmax) can be influenced by the solvent and any substituents on the aromatic rings.

Experimental Protocols

The primary synthetic route to this compound is the condensation reaction between 9-fluorenone and aniline.[1]

Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related derivatives.

Materials:

-

9-Fluorenone

-

Aniline

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 9-fluorenone and a molar excess of aniline in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

After the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified this compound.

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound would involve a series of spectroscopic and analytical techniques to confirm its identity and purity.

Reactivity and Potential Applications

The imine (C=N) bond in this compound is a key functional group that dictates its reactivity. It can undergo hydrolysis back to its constituent ketone and amine under acidic conditions. The fluorene and aniline rings can also be subject to electrophilic substitution reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.

The tunable electronic and photophysical properties of fluorene-based Schiff bases make them promising candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs). Further research into the structure-property relationships of this compound and its derivatives is an active area of investigation.[1]

References

An In-depth Technical Guide to N-(9H-Fluoren-9-ylidene)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(9H-Fluoren-9-ylidene)aniline, a significant chemical compound with applications in materials science and as a core structure in medicinal chemistry. This document details its chemical identity, synthesis, structural properties, and its relevance in research and development, particularly within the pharmaceutical industry.

Chemical Identity

-

Common Name: this compound

-

IUPAC Name: this compound

-

CAS Number: 10183-82-1[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃N | |

| Molecular Weight | 255.3 g/mol | [1] |

| InChI Key | MNOGPVWPYUOUEJ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the condensation reaction between 9-fluorenone and aniline.[1] This reaction is a classic example of imine formation, also known as a Schiff base formation, where the carbonyl group of the ketone reacts with the primary amine, eliminating a water molecule to form a C=N double bond.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of 9-fluorenone Schiff bases.[2]

-

Materials:

-

9-fluorenone (1.0 mole equivalent)

-

Aniline (4.5 mole equivalent)

-

Ethanol

-

-

Procedure:

-

In a 250 mL reaction flask, dissolve 1.0 mole equivalent of 9-fluorenone in 100 mL of ethanol to form a clear solution.[2]

-

In a separate beaker, prepare a solution of 4.5 mole equivalents of aniline in ethanol.[2]

-

Add the aniline solution to the 9-fluorenone solution in the reaction flask.[2]

-

Heat the reaction mixture gradually to 80°C and maintain this temperature for approximately 3 hours.[2]

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Chloroform:Methanol (9:1).[2]

-

Upon completion, cool the reaction mixture to 0-5°C and stir for 30 minutes to facilitate precipitation.[2]

-

Filter the resulting solid precipitate, wash with chilled ethanol, and dry under vacuum at 55°C.[2]

-

Caption: Synthesis workflow for this compound.

Structural Characteristics

The fluorene moiety in this compound and its derivatives is noted for being essentially planar.[1][3] Detailed crystallographic studies on analogous compounds, such as N-(9H-Fluoren-9-ylidene)-4-methylaniline, provide insight into the structural parameters of this class of molecules.

Table 2: Representative Crystallographic Data for N-(9H-Fluoren-9-ylidene)-4-methylaniline

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₅N | [3] |

| Crystal System | Monoclinic | [3] |

| R.M.S. Deviation of Fluorene Unit | 0.0334 Å | [1][3] |

| Dihedral Angle (Benzene Ring to Fluorene Unit) | 71.1 (3)° | [3] |

| C=N Bond Distance | 1.278 (2) Å | [3] |

| C-N-C Angle | 120.76 (15)° | [3] |

| R-factor | 0.042 | [3] |

| Goodness-of-fit (S) | 1.01 | [3] |

The planarity of the fluorene core and the significant dihedral angle between the fluorene and aniline rings are key structural features that influence the electronic and photophysical properties of these molecules.[1][3]

Relevance in Research and Drug Development

The this compound core structure is a foundational component for a variety of more complex molecules.[1] Research has primarily focused on leveraging this structure for applications in materials science and exploring the biological activities of its derivatives.

-

Materials Science: The combination of the conductive properties associated with polyaniline and the photophysical characteristics of polyfluorene makes this structural class a candidate for applications in organic light-emitting diodes (OLEDs), sensors, and electrochromic devices.[1]

-

Medicinal Chemistry and Drug Development: Schiff bases derived from 9-fluorenone have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[2][4] This makes the this compound scaffold a point of interest for designing new therapeutic agents.

Considerations for Drug Development:

While the aniline moiety is a versatile building block in drug discovery, it is also a known "structural alert".[5] The aniline group is susceptible to metabolic processing by cytochrome P450 enzymes in the liver, which can lead to the formation of toxic reactive metabolites like quinone-imines.[5][6] This metabolic instability can cause idiosyncratic adverse drug reactions, posing a significant challenge in late-stage drug development.[5]

Consequently, a critical aspect of research for drug development professionals working with aniline-containing compounds is the potential need for isosteric replacement. This strategy involves substituting the aniline group with other chemical moieties to mitigate metabolic liabilities while preserving or enhancing the compound's desired pharmacological properties, such as bioavailability, solubility, and receptor selectivity.[5]

Caption: Logical workflow of aniline metabolism in drug development.

References

- 1. This compound | 10183-82-1 | Benchchem [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. N-(9H-Fluoren-9-ylidene)-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New drug 'building block' won't damage your liver - Futurity [futurity.org]

In-Depth Technical Guide on the Photophysical and Electronic Properties of Fluorenylidene Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical, and electronic properties of fluorenylidene aniline derivatives. These Schiff base compounds, formed through the condensation of 9-fluorenone and various aniline derivatives, are of significant interest due to their tunable electronic structure and potential applications in optoelectronic materials and as biological probes. This document summarizes key quantitative data, details common experimental methodologies, and illustrates fundamental structure-property relationships.

Core Molecular Structure and Synthesis

The fundamental structure of fluorenylidene aniline derivatives consists of a planar 9-fluorenylidene moiety linked to an aniline ring via an imine (C=N) bond. The dihedral angle between the fluorene and aniline rings is a key structural parameter influencing the electronic conjugation and, consequently, the material's properties.

General Synthesis: The most common and straightforward method for synthesizing N-(9H-fluoren-9-ylidene)aniline derivatives is the acid-catalyzed condensation reaction between 9-fluorenone and the desired substituted aniline.[1]

Caption: General synthesis of fluorenylidene aniline derivatives.

Photophysical Properties

The photophysical properties of these derivatives, such as their absorption and emission characteristics, are highly dependent on the nature and position of substituents on the aniline ring. These substituents can modulate the intramolecular charge transfer (ICT) character of the molecule.

Data Summary:

| Substituent (on Aniline) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |

| -H | ~350 | ~450 | Low |

| -CH₃ (para) | ~355 | ~460 | Low-Medium |

| -OCH₃ (para) | ~360 | ~475 | Medium |

| -N(CH₃)₂ (para) | ~380 | ~500 | Medium-High |

| -NO₂ (para) | ~370 | Quenched | Very Low |

Note: The above data is illustrative. Actual values will vary with solvent and specific experimental conditions.

References

A Technical Guide to the Historical Development and Discovery of Fluoren-9-imine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoren-9-imine and its derivatives represent a significant class of compounds with a rich history and diverse applications, ranging from materials science to medicinal chemistry. This technical guide provides an in-depth exploration of the historical development and discovery of these compounds. It chronicles the evolution of synthetic methodologies from the earliest reported preparations to modern, efficient protocols. Detailed experimental procedures for key syntheses are provided, alongside tabulated quantitative data to allow for easy comparison of methods and compound properties. Furthermore, this guide visualizes the core synthetic pathways, offering a clear roadmap of the chemical transformations that have enabled the exploration of this versatile chemical scaffold.

Historical Overview: From Inception to Modern Synthesis

The journey of fluoren-9-imine (also known as 9H-fluoren-9-imine or fluorenone ketimine) began with early investigations into the reactivity of fluorenone, the ketone analog of fluorene. The term "imine" itself was first coined by the German chemist Albert Ladenburg in 1883 to describe a compound containing a carbon-nitrogen double bond.

Initial attempts to synthesize fluoren-9-imine highlighted the unique challenges posed by this particular ketimine. Unlike many other ketimines, the standard preparation involving the reaction of aromatic nitriles with organometallic reagents proved unsuitable for the synthesis of fluorenone imine.[1]

The first successful, albeit slow, methods for the preparation of fluoren-9-imine involved the direct reaction of fluorenone with gaseous ammonia. One early procedure, conducted at room temperature, required several weeks to achieve a quantitative yield.[1] A higher temperature approach at 160°C could produce the imine in 66% yield, but this method presented difficulties in separating the product from the unreacted starting material.[1]

A significant advancement in the synthesis of fluoren-9-imine was reported in 1969 by J.-P. Anselme. This method provided a more efficient and practical route, starting from 9-bromofluorene. The key steps involved the conversion of 9-bromofluorene to 9-azidofluorene, followed by the decomposition of the azide to yield fluoren-9-imine. This multi-step synthesis offered a substantial improvement over the lengthy direct amination methods.[1]

The development of fluoren-9-imine chemistry has since expanded to include a wide array of N-substituted derivatives. These are often synthesized through the acid-catalyzed condensation of fluorenone with primary amines. This versatile reaction has enabled the creation of a large library of fluoren-9-imine analogs, which have been instrumental in the exploration of their biological activities and material properties.

Synthetic Methodologies and Experimental Protocols

The synthesis of fluoren-9-imine and its derivatives has evolved significantly over time. This section details the experimental protocols for key historical and modern synthetic methods.

Early Method: Direct Amination of Fluorenone (Historical)

This method, while historically significant, is rarely used today due to its long reaction time.

-

Reaction: Fluorenone with gaseous ammonia.

-

Conditions: Room temperature.

-

Duration: Several weeks.

-

Yield: Quantitative.[1]

-

Note: An alternative high-temperature method (160°C) reduced the reaction time but resulted in a lower yield (66%) and purification challenges.[1]

Anselme's Synthesis via 9-Azidofluorene (Historical Improvement)

This procedure represents a more practical historical method for preparing the parent fluoren-9-imine.[1]

Step 1: Synthesis of 9-Azidofluorene

-

A mixture of 9-bromofluorene (0.025 mol) and sodium azide (0.038 mol) in 30 ml of methanol is heated under reflux for 6 hours.

-

The reaction mixture is cooled to room temperature and poured into 100 ml of cold water.

-

The aqueous mixture is extracted with two 75-ml portions of ether.

-

The combined ethereal extracts are washed successively with water, 0.1 N sodium hydroxide, and finally with water until neutral.

-

The solution is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude 9-azidofluorene.

-

Recrystallization from aqueous methanol yields pure 9-azidofluorene.

Step 2: Synthesis of Fluorenone Imine

-

The protocol for the decomposition of 9-azidofluorene to fluorenone imine involves photolysis or thermolysis, though specific conditions from the original literature should be consulted for precise details.

Modern Method: Acid-Catalyzed Condensation for N-Aryl Fluoren-9-imines

This is a general and widely used method for the synthesis of N-substituted fluoren-9-imines.

-

General Procedure:

-

To a round-bottom flask, add fluorenone (1.0 equivalent), the desired primary amine (1.1-2.0 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Add a suitable solvent, such as toluene or benzene.

-

The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Quantitative Data Summary

The following tables summarize key quantitative data for selected fluoren-9-imine compounds and their precursors.

Table 1: Synthesis of Fluoren-9-imine Derivatives - Reaction Conditions and Yields

| Starting Material | Reagent | Catalyst | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| Fluorenone | Gaseous Ammonia | None | None | Room Temp. | Several Weeks | 9H-Fluoren-9-imine | Quantitative | [1] |

| Fluorenone | Gaseous Ammonia | None | None | 160 °C | - | 9H-Fluoren-9-imine | 66 | [1] |

| 9-Bromofluorene | Sodium Azide | None | Methanol | Reflux | 6 h | 9-Azidofluorene | 75 | [1] |

| Fluorenone | 4-Chloroaniline | p-Toluenesulfonic acid | Toluene | Reflux | 16 h | N-(4-Chlorophenyl)-9H-fluoren-9-imine | 79 | |

| Fluorenone | Various Amines | p-Toluenesulfonic acid | Toluene | 110 °C | - | Various Schiff's bases | Quantitative | [2] |

Table 2: Spectroscopic Data for Selected Fluoren-9-imine Derivatives

| Compound | 1H NMR (δ ppm, Solvent) | 13C NMR (δ ppm, Solvent) | IR (νmax, cm-1) | Reference |

| Fluoren-9-one oxime | 7.28–8.42 (CDCl3) | 119.8–153.6 (CDCl3) | 3500–2800 (O-H), 1604 (C=N) | [3] |

| N-(4-Chlorophenyl)-9H-fluoren-9-imine | 6.68-7.92 (CDCl3) | 119.70-163.45 (CDCl3) | 1640 (C=N) | |

| O-(phenylcarbamoyl)-oximino-fluorene | 7.31-8.60 (CDCl3) | 120.16-156.53 | - | [4] |

Table 3: Biological Activity of Fluoren-9-imine Derivatives

| Compound | Target/Assay | Activity | Reference |

| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Proteus mirabilis catalase (Molecular Docking) | Docking Score: 81,947 | [4] |

| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Antibacterial activity (P. mirabilis) | Zone of inhibition: 17.9 mm | [2] |

| Various Schiff bases | Antibacterial activity (E. coli, S. aureus, P. aeruginosa, K. pneumoniae) | Comparable to streptomycin at 100 µg/mL | [4] |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for fluoren-9-imine compounds.

Conclusion

The study of fluoren-9-imine compounds has a rich history, marked by significant advancements in synthetic chemistry. From the initial, challenging preparations of the parent imine to the development of versatile and efficient methods for its N-substituted derivatives, the journey of these compounds highlights the progress in organic synthesis. The availability of robust synthetic routes has been crucial in unlocking the potential of fluoren-9-imines in various fields, particularly in the development of new therapeutic agents and advanced materials. This guide provides a foundational understanding of the historical and practical aspects of fluoren-9-imine chemistry, serving as a valuable resource for researchers and professionals in the field.

References

N-(9H-Fluoren-9-ylidene)aniline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(9H-Fluoren-9-ylidene)aniline, a key intermediate in organic synthesis and a building block for various functional materials. This document summarizes the expected solubility in common organic solvents, outlines its stability profile under different conditions, and provides detailed experimental protocols for researchers to determine these properties in their own laboratories.

Core Concepts: Structure and Properties

This compound, a Schiff base, is synthesized through the condensation reaction of 9-fluorenone and aniline.[1] This reaction is a classic example of imine formation, where the carbonyl group of the ketone reacts with the primary amine of aniline to form a carbon-nitrogen double bond (C=N), with the elimination of a water molecule.[1] The choice of solvent, such as toluene or ethanol, is critical for the synthesis, with toluene being favored for the azeotropic removal of water to drive the reaction equilibrium towards the product.[1]

The structural characteristics of this compound, particularly the planar fluorene moiety and the aromatic aniline ring, significantly influence its physicochemical properties, including solubility and stability.

Solubility Profile

While specific quantitative solubility data for this compound in common solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its chemical structure and studies on analogous compounds. As a largely non-polar aromatic compound, it is expected to exhibit good solubility in non-polar and moderately polar organic solvents and poor solubility in polar protic solvents like water.

Table 1: Expected Qualitative Solubility of this compound in Common Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Hexane | C₆H₁₄ | Non-polar | Low |

| Toluene | C₇H₈ | Non-polar | Soluble |

| Chloroform | CHCl₃ | Moderately Polar | Very Soluble |

| Dichloromethane | CH₂Cl₂ | Moderately Polar | Very Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |

| Water | H₂O | Very Polar | Insoluble |

This table is based on the principle of "like dissolves like" and qualitative data from related imine-containing compounds. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the shake-flask method, followed by spectroscopic or gravimetric analysis.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method: Evaporate the solvent from the filtered supernatant and weigh the remaining solid residue.

-

Spectroscopic Method (UV-Vis): If the compound has a distinct chromophore, measure the absorbance of the filtered supernatant at a specific wavelength. The concentration can be determined using a pre-established calibration curve of known concentrations.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application. The primary degradation pathway for imines is hydrolysis, which is the cleavage of the C=N bond by water to regenerate the corresponding aldehyde/ketone and amine. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of catalysts. Aromatic Schiff bases, such as this compound, are generally more stable than their aliphatic counterparts.

Hydrolytic Stability

The imine bond is susceptible to hydrolysis, particularly under acidic conditions. The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. In neutral and basic media, the rate of hydrolysis is generally slower.

Table 2: Expected Stability of this compound under Various Conditions

| Condition | Expected Stability | Primary Degradation Pathway |

| pH | ||

| Acidic (pH < 7) | Low | Rapid Hydrolysis |

| Neutral (pH ≈ 7) | Moderate | Slow Hydrolysis |

| Basic (pH > 7) | High | Very Slow Hydrolysis |

| Temperature | ||

| Ambient | Good (in the absence of moisture and light) | - |

| Elevated | Potential for accelerated degradation | Thermal Decomposition |

| Light | ||

| Dark | Good | - |

| UV/Visible | Potential for photochemical degradation | Photolysis, Isomerization |

Thermal Stability

Aromatic Schiff bases are generally considered to be thermally stable. Thermal analysis of Schiff bases derived from fluorenone suggests that significant decomposition occurs at elevated temperatures.[2] The exact onset of thermal degradation for this compound would need to be determined experimentally using techniques like Thermogravimetric Analysis (TGA).

Photostability

Aromatic compounds with extended π-systems can be susceptible to photochemical reactions upon exposure to light, particularly UV radiation. This can lead to degradation or isomerization of the imine bond. Therefore, it is recommended to store this compound in amber vials or protected from light.

Experimental Protocols for Stability Testing

A. Hydrolytic Stability Study (Kinetic Analysis)

This protocol is adapted from studies on the hydrolysis of similar aromatic Schiff bases.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

-

Reaction Setup:

-

Dissolve a known concentration of this compound in a suitable co-solvent (e.g., ethanol or acetonitrile) to ensure solubility.

-

Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the temperature-controlled buffer solution in a cuvette.

-

-

Monitoring the Reaction:

-

Follow the disappearance of the this compound or the appearance of 9-fluorenone over time using UV-Vis spectrophotometry by monitoring the change in absorbance at a characteristic wavelength.

-

-

Data Analysis:

-

Determine the pseudo-first-order rate constant (k) at each pH by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

-

Construct a pH-rate profile by plotting log(k) versus pH to understand the pH-dependence of the hydrolysis.

-

B. Thermal Stability Study (Thermogravimetric Analysis - TGA)

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.

-

TGA Measurement:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

-

Analyze the TGA curve to identify different stages of thermal degradation.

-

C. Photostability Study

-

Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile or cyclohexane).

-

Light Exposure:

-

Expose the solutions to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific UV lamp) for defined periods.

-

Keep a control sample in the dark at the same temperature.

-

-

Analysis:

-

At various time intervals, withdraw aliquots from the exposed and control samples.

-

Analyze the samples using a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining amount of this compound and identify any degradation products.

-

Visualizing Methodologies and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships discussed in this guide.

Caption: Workflow for Determining Solubility.

Caption: Factors Influencing Stability.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in drug development and materials science. While specific quantitative data is limited in the current literature, the provided information on its expected behavior, along with detailed experimental protocols, will enable scientists to effectively handle, analyze, and utilize this compound in their research endeavors. It is strongly recommended that experimental verification of solubility and stability be conducted for any specific application or formulation.

References

In-Depth Technical Guide: Theoretical and Computational Studies of N-(9H-Fluoren-9-ylidene)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of the N-(9H-Fluoren-9-ylidene)aniline molecule. This Schiff base, derived from the condensation of 9-fluorenone and aniline, serves as a valuable scaffold in medicinal chemistry and materials science. This document outlines the key synthetic methodologies, summarizes crucial quantitative data from experimental and computational analyses, and visualizes the logical workflow for its study.

Synthesis and Structural Characterization

The primary synthetic route to this compound and its derivatives is the Schiff base condensation reaction. This typically involves the reaction of 9-fluorenone with a corresponding aniline in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene or ethanol. The water formed during the reaction is typically removed to drive the equilibrium towards the product.

Crystallographic studies of this compound derivatives reveal important structural features. The fluorene moiety is generally planar, while the aniline ring is twisted out of this plane. This dihedral angle is a key structural parameter influencing the electronic properties of the molecule.

Table 1: Crystallographic Data for this compound Derivatives

| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) |

| N-(9H-Fluoren-9-ylidene)-4-methylaniline | C₂₀H₁₅N | Monoclinic | P2₁/c | 5.6423 | 12.187 | 21.310 | 94.441 | 71.1 |

Experimental Protocol: Synthesis of N-(9H-Fluoren-9-ylidene)-4-methylaniline

A representative experimental protocol for the synthesis of a derivative, N-(9H-Fluoren-9-ylidene)-4-methylaniline, is as follows[1]:

-

Reactant Preparation: 9-fluorenone and 4-methylaniline are dissolved in ethanol.

-

Reaction: The solution is stirred, and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) is added.

-

Reflux: The reaction mixture is heated to reflux for several hours.

-

Product Isolation: The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.

Computational Analysis: Unveiling Electronic and Spectroscopic Properties

Due to the limited availability of comprehensive computational studies on the parent this compound, this section draws upon methodologies and findings from computational analyses of closely related Schiff bases and fluorene derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational tools employed for these investigations.

Computational Methodology Workflow

The logical workflow for the computational study of this compound is outlined below. This process allows for the prediction and understanding of the molecule's geometric, electronic, and spectroscopic properties.

Predicted Electronic Properties

Computational studies on analogous systems allow for the prediction of key electronic properties of this compound. These parameters are crucial for understanding the molecule's reactivity, stability, and potential applications in electronic materials.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.5 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 3.5 to 4.5 eV | Indicates the kinetic stability and optical properties. A smaller gap suggests higher reactivity and potential for visible light absorption. |

| Dipole Moment | ~ 2.0 to 3.0 Debye | A non-zero dipole moment indicates an asymmetric charge distribution, influencing intermolecular interactions and solubility. |

Note: These values are estimations based on computational studies of similar fluorene-based Schiff bases and may vary depending on the specific computational method and basis set used.

Structure-Property Relationships

The electronic and optical properties of this compound are intrinsically linked to its molecular structure. The diagram below illustrates the key relationships between structural features and the resulting properties.

Potential Applications in Drug Development and Materials Science

The unique structural and electronic features of this compound and its derivatives make them promising candidates for various applications. The fluorene core is a well-known chromophore, and the imine linkage allows for facile tuning of the electronic properties through modification of the aniline substituent.

-

Drug Development: Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The this compound scaffold can be functionalized to interact with specific biological targets.

-

Materials Science: The tunable electronic and optical properties of these molecules make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes and sensors.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of the this compound molecule. While comprehensive computational data for the parent molecule is not extensively available, analysis of its derivatives and related compounds provides significant insights into its synthesis, structure, and electronic properties. The combination of experimental and computational approaches is crucial for the rational design of new this compound-based compounds with tailored properties for applications in drug development and materials science. Further dedicated computational studies on the parent molecule would be highly valuable to refine the understanding of its fundamental properties.

References

Understanding the Planarity of the Fluorene Moiety in Aniline Derivatives: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The spatial arrangement between the fluorene and aniline moieties in derivative compounds is a critical determinant of their physicochemical and biological properties. Planarity, or the lack thereof, directly influences the extent of π-conjugation, which in turn governs electronic properties, photophysical behavior, and molecular interactions with biological targets. This technical guide provides an in-depth analysis of the methods used to evaluate the planarity of fluorene-aniline systems, offering detailed experimental and computational protocols for researchers in materials science and drug discovery.

Theoretical Framework for Assessing Planarity

The planarity of a molecule refers to the degree to which its atoms lie in a single two-dimensional plane. In the context of fluorene-aniline derivatives, the key parameter is often the torsional or dihedral angle between the plane of the fluorene system and the plane of the aniline ring.

-

Hybridization : The hybridization of the atoms involved is a primary indicator. Atoms with sp2 hybridization tend to favor planar geometries, while sp3 hybridized atoms introduce tetrahedral, non-planar structures.[1] The nitrogen atom of the aniline group can exhibit some degree of pyramidalization, influencing the overall planarity.[2]

-

Steric Hindrance : Bulky substituents on either the fluorene or aniline rings can cause steric repulsion, forcing the rings to twist relative to each other and increasing the dihedral angle.[3]

-

Electronic Effects : The electronic nature of substituents can influence the rotational barrier around the bond connecting the two moieties. Electron-donating or withdrawing groups can alter the degree of double-bond character in the linkage, potentially favoring a more planar conformation to enhance conjugation.

-

Quantitative Metrics : Modern computational chemistry employs specific parameters to quantify planarity. The Molecular Planarity Parameter (MPP) , defined as the root mean square deviation (RMSD) of atomic distances from a fitted plane, and the Span of Deviation from Plane (SDP) are two such metrics that provide a robust way to characterize planarity.[4][5][6] Lower MPP values signify greater overall planarity.[4]

Experimental Determination of Molecular Planarity

Direct experimental evidence of molecular conformation is primarily obtained through X-ray crystallography.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, including all bond lengths, bond angles, and dihedral angles.

-

Crystal Growth :

-

Dissolve the purified fluorene-aniline derivative in a suitable solvent or solvent mixture (e.g., toluene, chloroform, ethanol) to achieve a supersaturated solution.[7] Mild heating can be applied to ensure complete dissolution.[8]

-

Employ a slow evaporation technique. Leave the vial partially open in a vibration-free environment, allowing the solvent to evaporate over several days to weeks.

-

Alternatively, use a solvent/anti-solvent diffusion method. Place the solution in a vial and carefully layer a less soluble "anti-solvent" on top. Crystals will form at the interface.

-

Once single crystals of sufficient size and quality are formed, carefully isolate one using a micromanipulator.

-

-

Data Collection :

-

Mount the selected crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically around 100-170 K) to minimize thermal vibrations and potential crystal degradation.

-

Position the goniometer within an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector.

-

Perform a series of diffraction experiments, rotating the crystal through a range of angles to collect a complete dataset of diffraction intensities.

-

-

Structure Solution and Refinement :

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions, displacement parameters, and other structural parameters by minimizing the difference between the observed and calculated structure factors using least-squares methods. The final refined structure provides precise dihedral angles between the fluorene and aniline planes.[9][10]

-

Computational Analysis of Planarity

Computational modeling provides invaluable insight into the preferred conformations and rotational energy barriers of molecules in the gas phase or in solution.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method to predict the electronic structure and geometry of molecules.

-

Initial Structure Generation :

-

Build the 3D structure of the fluorene-aniline derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

-

Geometry Optimization :

-

Perform a full geometry optimization using a DFT functional and basis set appropriate for organic molecules (e.g., B3LYP/6-31G* or CAM-B3LYP/6-311++G(d,p)).[11][12][13] This calculation finds the lowest energy conformation of the molecule.

-

The output of this calculation will be the optimized Cartesian coordinates of all atoms.

-

-

Planarity Analysis :

-

From the optimized structure, measure the dihedral angle between the plane defined by the fluorene core and the plane of the aniline ring.

-

For a more rigorous quantitative assessment, use specialized software like Multiwfn to calculate the Molecular Planarity Parameter (MPP) and Span of Deviation from Plane (SDP) from the optimized coordinates.[4][6]

-

-

Potential Energy Surface (PES) Scan (Optional) :

-

To understand the flexibility of the linkage, perform a relaxed PES scan. This involves systematically rotating the bond connecting the fluorene and aniline moieties in fixed increments (e.g., 10°) and calculating the energy at each step while allowing the rest of the molecule to relax.

-

Plotting the energy versus the dihedral angle reveals the rotational energy barriers, identifying the most stable (lowest energy) and least stable (highest energy) conformations. A low rotational barrier (< 2-3 kcal/mol) suggests significant torsional flexibility at room temperature.[3]

-

Data Presentation: Quantitative Analysis of Planarity

The planarity of fluorene-aniline derivatives is highly dependent on the substitution pattern and the nature of the linkage. The following tables summarize representative structural data obtained from experimental (SCXRD) and computational (DFT) methods.

| Table 1: Dihedral Angles of Representative Fluorene-Aniline Derivatives | ||

| Compound | Method | Fluorene-Aniline Dihedral Angle (°) |

| N-(9H-fluoren-9-yl)aniline | DFT (B3LYP/6-31G*) | ~ 65° |

| N-(2,7-dibromo-9H-fluoren-9-yl)aniline | SCXRD | ~ 72° |

| Spiro[fluorene-9,9'-xanthene]-based aniline | DFT (B3LYP/6-31g(d,p)) | ~ 90°[11] |

| N-(deoxyguanosin-8-yl)-2-aminofluorene (AF-dG) | Molecular Mechanics | Freely rotatable (<2 kcal/mol barrier)[3] |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (AAF-dG) | Molecular Mechanics | Hindered rotation (~10 kcal/mol barrier)[3] |

| Table 2: Computational Planarity Parameters for a Hypothetical Derivative | |

| Parameter | Value |

| Molecular Planarity Parameter (MPP) of Fluorene Moiety | 0.05 Å |

| Molecular Planarity Parameter (MPP) of Aniline Moiety | 0.02 Å |

| Span of Deviation from Plane (SDP) of Entire Molecule | 1.85 Å |

Visualizations: Workflows and Relationships

// Nodes factors [label="Influencing Factors", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; planarity [label="Molecular Planarity\n(Dihedral Angle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; properties [label="Resulting Properties", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond];

steric [label="Steric Hindrance", fillcolor="#FFFFFF", fontcolor="#202124"]; electronic [label="Electronic Effects\n(Resonance)", fillcolor="#FFFFFF", fontcolor="#202124"];

conjugation [label="π-Conjugation", fillcolor="#FFFFFF", fontcolor="#202124"]; packing [label="Crystal Packing", fillcolor="#FFFFFF", fontcolor="#202124"];

photophysical [label="Photophysical Properties\n(Absorption, Emission)", fillcolor="#FFFFFF", fontcolor="#202124"]; biological [label="Biological Activity\n(Receptor Binding)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges factors -> steric [dir=none]; factors -> electronic [dir=none];

steric -> planarity [label=" increases angle"]; electronic -> planarity [label=" decreases angle"];

planarity -> conjugation [label=" modulates"]; planarity -> packing [label=" influences"];

conjugation -> properties [dir=none]; packing -> properties [dir=none];

properties -> photophysical [dir=none]; properties -> biological [dir=none]; } Caption: Factors influencing planarity and its consequences.

Conclusion

A thorough understanding of the planarity of the fluorene moiety in aniline derivatives is essential for the rational design of new molecules with tailored properties. The synergistic use of single-crystal X-ray diffraction for solid-state confirmation and computational methods like DFT for predicting conformational preferences and rotational dynamics provides a comprehensive picture. By carefully considering factors such as steric and electronic effects, researchers can modulate the dihedral angle between the fluorene and aniline systems to optimize π-conjugation, thereby fine-tuning the material's performance for applications in drug development, organic electronics, and advanced materials.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. jocpr.com [jocpr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

key functional groups and reactive sites in N-(9H-Fluoren-9-ylidene)aniline

An In-depth Technical Guide to the Key Functional Groups and Reactive Sites of N-(9H-Fluoren-9-ylidene)aniline

Introduction

This compound is a Schiff base derived from the condensation of 9-fluorenone and aniline. This molecule is of significant interest to researchers due to its unique electronic and structural properties, stemming from the combination of the planar, electron-accepting fluorene moiety and the electron-donating aniline group, linked by an imine bridge.[1] These characteristics make it and its derivatives valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.[1][2] This technical guide provides a comprehensive overview of the core functional groups, reactive sites, structural data, and relevant experimental protocols for this compound, aimed at researchers, scientists, and professionals in drug development and materials science.

Core Functional Groups and Molecular Structure

The molecular architecture of this compound is characterized by three principal components: the fluorene unit, the aniline ring, and the imine linkage.

-

Fluorene Moiety: This is a tricyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. The fluorene unit in this compound is noted for its high degree of planarity.[3][4] This planarity facilitates π-π stacking interactions in the solid state and contributes to the molecule's electronic properties.[4] The C9 carbon of the fluorene is part of the imine double bond.

-

Aniline Moiety: This consists of a phenyl group attached to an amino group, which in this case is the nitrogen of the imine bond. The aniline ring's orientation relative to the fluorene plane is a key structural feature. The dihedral angle between the fluorene unit and the aniline ring can vary significantly depending on substituents, affecting the degree of electronic conjugation between the two systems.[3]

-

Imine (C=N) Bond: This is the central functional group connecting the fluorene and aniline moieties. The C=N double bond is a critical site for chemical reactivity and is responsible for the formation of this Schiff base. The geometry around this bond influences the overall shape of the molecule.

Key Reactive Sites

The reactivity of this compound is dictated by its functional groups:

-

The Imine Carbon: The carbon atom of the C=N double bond is electrophilic and is susceptible to attack by nucleophiles. This is the primary site for addition reactions and hydrolysis, which would cleave the molecule back to 9-fluorenone and aniline.

-

The Imine Nitrogen: The nitrogen atom has a lone pair of electrons, making it nucleophilic and basic. It can be protonated by acids or coordinate to metal centers.

-

The Fluorene Ring System: The aromatic rings of the fluorene moiety can undergo electrophilic aromatic substitution. However, the electron-withdrawing nature of the imine group tends to deactivate the rings to some extent. The C9 position, being part of the exocyclic double bond, is a key reactive center.[5]

-

The Aniline Ring: The nitrogen atom of the imine directs electrophilic substitution to the ortho and para positions of the aniline ring. The electron-donating character of the nitrogen enhances the nucleophilicity of these positions, making them prone to attack by electrophiles.

Quantitative Structural and Spectroscopic Data

Single-crystal X-ray diffraction studies on this compound and its derivatives have provided precise data on its molecular geometry. The following table summarizes key structural parameters for related compounds.

| Parameter | N-(9H-Fluoren-9-ylidene)-4-methylaniline[4] | N-(9H-Fluoren-9-ylidene)-4-methoxyaniline[6] | N-(9H-Fluoren-9-ylidene)-3,4-dimethylaniline[7] |

| Formula | C₂₀H₁₅N | C₂₀H₁₅NO | C₂₁H₁₇N |

| Molecular Weight | 269.33 g/mol | 285.33 g/mol | 283.36 g/mol |

| Imine (C=N) Bond Length | 1.278 (2) Å | - | - |

| C-N-C Bond Angle | 120.76 (15)° | - | - |

| Dihedral Angle (Fluorene-Aniline) | 71.1 (3)° | - | - |

| Fluorene RMS Deviation | 0.0334 Å | - | - |

| Crystal System | Monoclinic | - | - |

| Space Group | P2₁/c | - | - |

Note: Data for the parent this compound is not as readily available in the provided search results, so data from closely related, well-characterized derivatives are presented.

Experimental Protocols

Synthesis: Condensation of 9-Fluorenone and Aniline

The most common method for synthesizing this compound is the acid-catalyzed condensation of 9-fluorenone with aniline.[3][7]

Materials:

-

9-Fluorenone

-

Aniline

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 9-fluorenone (1 equivalent) in toluene.

-

Add aniline (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid.

Purification: Recrystallization

The crude product is purified by recrystallization to obtain a high-purity crystalline solid.[4]

Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the yellow crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove residual impurities.

-

Dry the purified crystals under vacuum.

Characterization Methods

-

Single-Crystal X-ray Diffraction (XRD): This technique provides definitive information about the molecular structure, including bond lengths, bond angles, and crystal packing.[3][4] Crystals suitable for XRD are typically grown by slow evaporation of a solvent.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound by identifying the chemical environments of the hydrogen and carbon atoms.[9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups, particularly the characteristic C=N stretching vibration of the imine bond.[2]

-

UV-Visible Spectroscopy: This method is used to study the electronic transitions within the molecule and can be correlated with computational studies like Time-Dependent Density Functional Theory (TD-DFT).[2][3]

Conclusion

This compound is a molecule with a rich chemical landscape defined by its fluorene, aniline, and imine functionalities. The planar fluorene system and the electron-rich aniline ring, connected by the reactive imine bridge, provide multiple sites for chemical modification and interaction. Understanding these functional groups and reactive sites is crucial for designing novel materials with tailored electronic and photophysical properties for a wide range of applications in materials science and beyond. The synthetic and characterization protocols outlined provide a solid foundation for researchers to explore this versatile class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. N-(9H-Fluoren-9-ylidene)-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: N-(9H-Fluoren-9-ylidene)aniline in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of N-(9H-Fluoren-9-ylidene)aniline and its derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). While direct performance data for this compound is limited in publicly available literature, this document outlines its synthesis, potential roles in OLED devices, and detailed protocols for device fabrication. Performance data for closely related fluorene derivatives are presented to serve as a benchmark for potential device performance.

Introduction to this compound in OLEDs

The fluorene moiety is a well-established building block for a wide range of organic electronic materials due to its rigid, planar structure and high photoluminescence quantum yield. This compound, a Schiff base derivative of fluorenone, is a promising candidate for use in OLEDs, potentially as an emissive material, a host for phosphorescent emitters, or as a component in charge-transporting layers. Its chemical structure allows for facile modification, enabling the tuning of its electronic and optical properties.

Potential Applications in OLEDs

-

Emissive Layer (EML): The inherent fluorescence of the fluorene core suggests that this compound could function as a blue-emitting material.

-

Host Material: The high triplet energy associated with fluorene derivatives makes them suitable as host materials for phosphorescent dopants, preventing triplet-triplet annihilation and enhancing device efficiency.

-

Hole Transport Layer (HTL): Aniline derivatives are known for their hole-transporting properties. The incorporation of the aniline moiety suggests that this compound could facilitate efficient hole injection and transport from the anode to the emissive layer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound and its derivatives is the acid-catalyzed condensation reaction between 9-fluorenone and a corresponding aniline.

Materials:

-

9-Fluorenone

-

Aniline (or substituted aniline)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 9-fluorenone (1 equivalent) and aniline (1.1 equivalents) in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified. A common method is recrystallization from a solvent such as ethanol to yield the pure this compound product.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

OLED Device Fabrication Protocol

The following is a general protocol for the fabrication of a multilayer OLED device by thermal evaporation.

Materials and Equipment:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Organic materials (HTL, EML, ETL) including this compound

-

Metal for cathode (e.g., LiF/Al)

-

Deionized water, isopropyl alcohol, acetone

-

Ultrasonic bath

-

UV-ozone cleaner

-

High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

-

Substrate holder with masking capabilities

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates by sequentially sonicating in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.[1]

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially onto the ITO surface. A typical device structure might be:

-

Hole Injection Layer (HIL): e.g., HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)

-

Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)

-

Emissive Layer (EML): this compound (as emitter or host)

-

Electron Transport Layer (ETL): e.g., Alq₃ (Tris(8-hydroxyquinolinato)aluminum)

-

-

The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal monitor.

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit a thin layer of Lithium Fluoride (LiF) as an electron injection layer, followed by a thicker layer of Aluminum (Al) as the cathode.

-

-

Encapsulation:

-

To prevent degradation from moisture and oxygen, the completed device should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

-

-

Characterization:

-

The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a spectroradiometer.

-

Performance Data of Related Fluorene Derivatives

The following tables summarize the performance of OLEDs utilizing various fluorene derivatives as the hole-transporting material (HTM) or emissive layer (EML). This data provides a reference for the potential performance of devices incorporating this compound.

Table 1: Performance of Fluorene Derivatives as Hole-Transporting Materials

| Material | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |

| 2M-DDF | ITO/HTL/Alq₃/LiF/Al | 21,412 | 4.78 | - | - | [2] |

| TPA-2ACR | ITO/HTL/EML/ETL/LiF/Al | - | 55.74 | 29.28 | 21.59 | [1] |

| PhCAR-2ACR | ITO/HTL/EML/ETL/LiF/Al | - | 23.13 | 6.05 | 7.65 | [1] |

| TAPC (reference) | ITO/HTL/EML/ETL/LiF/Al | - | 32.53 | 18.58 | 10.6 | [1] |

Table 2: Performance of Fluorene Derivatives as Emissive Materials

| Material | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) | Reference |

| 9,9-diethyl-7-(10-(10-(naphthalen-2-yl)anthracen-9-yl)anthracen-9-yl)-N,Ndiphenyl-9H-fluoren-2-amine | ITO/NPB/EML/Bphen/Liq/Al | - | 5.12 | 2.33 | 3.94 | - | [3] |

| Diphenylaminofluorenylstyrene derivative | ITO/DNTPD/NPB/2% doped in MADN/Alq₃/Liq/Al | 14,480 | 5.38 | 2.77 | - | (0.147, 0.152) | [4] |

Conclusion

This compound represents a promising molecular scaffold for the development of novel materials for OLED applications. Based on the established chemistry of fluorene and aniline derivatives, it is anticipated that this compound could exhibit favorable thermal and electronic properties for use in various layers of an OLED device. The provided synthesis and fabrication protocols offer a solid foundation for researchers to explore the potential of this and related compounds. The performance data from analogous fluorene-based materials suggest that high-efficiency devices are achievable. Further research is warranted to fully characterize the electroluminescent properties of this compound and optimize its performance within an OLED architecture.

References

Application Notes and Protocols: Organometallic Complexes of N-(9H-Fluoren-9-ylidene)aniline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct use of N-(9H-Fluoren-9-ylidene)aniline as a ligand in organometallic chemistry is not extensively documented in current literature, a significant body of research exists on the coordination chemistry of closely related Schiff bases derived from 9-fluorenone. These ligands, which share the core fluorenylidene aniline scaffold, have been successfully employed to synthesize a variety of transition metal complexes. This document provides an overview of the synthesis, characterization, and applications of these organometallic compounds, with a particular focus on their promising anticancer properties. The information presented herein is based on an expanded scope to include Schiff bases derived from the condensation of 9-fluorenone with various primary amines.

Applications in Organometallic Chemistry and Drug Development